Scientific Field: Organic Chemistry
Methods of Application: Three physicochemical factors including catalyst amount, reaction time, and medium temperature were optimized using a full factorial experiment design (FFD).
Results: The high significance effect of the reaction time and the medium temperature on the α-aminophosphonates synthesis were confirmed by the statistical analysis. Besides, the diphenylphosphinic acid amount showed an effect on the reaction yield. ANOVA exhibited that the coefficient determination of this model up to 99.25%.
Scientific Field: Biochemistry
Application Summary: α-Aminophosphonates compounds containing 3,5-diphenyl-2-isoxazoline were synthesized and evaluated for their bioactivity against the papaya ringspot virus.
Methods of Application: The compounds were synthesized and their bioactivity was evaluated in vivo.
Results: Seventeen of the synthesized compounds showed good bioactivity (protection effect > 50%) in vivo against the papaya ringspot virus, while two of them exhibited excellent antiviral activity (both 77.8%).
Diphenyl aminooxyphosphonate is an organophosphorus compound characterized by the presence of both an amino group and an oxyphosphonate moiety. It belongs to a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The structure typically features a phosphorus atom bonded to two phenyl groups and an aminooxy functional group, which contributes to its reactivity and interactions with biological targets.
Diphenyl aminooxyphosphonate exhibits notable biological activities, particularly:
The synthesis of diphenyl aminooxyphosphonate can be achieved through several methods:
Diphenyl aminooxyphosphonate has several applications across various fields:
Studies on diphenyl aminooxyphosphonate's interactions reveal its capability to form stable complexes with various biomolecules:
Diphenyl aminooxyphosphonate shares structural and functional similarities with several other organophosphorus compounds. Here are some notable comparisons:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Diethyl Aminophosphonate | Contains ethyl groups instead of phenyl | Often used in agriculture; less potent than diphenyl variant |
| Phenyl Phosphonic Acid | Lacks the amino group | Primarily used as a reagent; less biological activity |
| Diphenyl Phosphate | Similar phenolic structure | Commonly used as a flame retardant; not biologically active |
| Diphenyl (α-aminoalkyl) Phosphonates | Contains α-aminoalkyl groups | Mechanism-based inhibitors against serine proteases |
Diphenyl aminooxyphosphonate's unique combination of an amino group with a phosphonated structure sets it apart from these compounds, enhancing its reactivity and biological significance.
Aminooxyphosphonates represent a specialized subclass of organophosphorus compounds characterized by the presence of both aminooxy (–ONH₂) and phosphonate (–PO(OR)₂) functional groups. Their development emerged from broader investigations into phosphonate chemistry during the mid-20th century, driven by the need for stable analogs of biologically critical phosphate esters. Early work focused on synthesizing phosphorus-containing amino acid analogs, such as aminomethylphosphonic acid (AMPA), to study enzyme inhibition mechanisms. The discovery that phosphonates resist hydrolysis better than phosphates due to their robust C–P bonds catalyzed interest in their pharmacological and industrial applications. Aminooxyphosphonates, in particular, gained attention for their unique reactivity in oxime ligation and their role as transition-state analogs in protease inhibition.
Diphenyl aminooxyphosphonate (CAS 88088-31-7) was first synthesized in the late 20th century as part of efforts to develop protease inhibitors with enhanced stability. Its structure, featuring a central phosphorus atom bonded to two phenyl groups and an aminooxy moiety, was optimized to balance steric bulk and electronic effects. Early synthetic routes involved nucleophilic substitution reactions between diphenyl phosphorochloridate and hydroxylamine derivatives, though later methodologies incorporated catalytic asymmetric induction for stereoselective synthesis. The compound’s resistance to phosphatase-mediated degradation, a hallmark of phosphonate chemistry, made it a candidate for studying enzyme-substrate interactions.
Diphenyl aminooxyphosphonate has served as a model compound for exploring:
Diphenyl aminooxyphosphonate belongs to the following hierarchical classification:
This taxonomy underscores its structural relationship to bioactive molecules like glyphosate, which share the phosphonate core but differ in substituents.
Diphenyl aminooxyphosphonate exhibits distinct properties compared to related phosphonates:
Unlike ATMP or glyphosate, its aromatic ester groups enhance lipophilicity, making it suitable for interfacial reactions and membrane permeability studies. The aminooxy moiety further differentiates it by enabling covalent conjugation with carbonyl-containing biomolecules.
The synthesis of diphenyl aminooxyphosphonate typically proceeds via Kabachnik–Fields reactions or Pudovik additions, leveraging organocatalysts to achieve high enantioselectivity. A representative route involves:
Recent advancements employ asymmetric organocatalysis using quinine-derived ammonium salts to attain enantiomeric excesses >90%.
Key spectroscopic data for diphenyl aminooxyphosphonate (C₁₂H₁₂NO₄P):
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.2–7.5 (m, 10H, aromatic), δ 4.8 (s, 2H, NH₂), δ 3.9 (d, 2H, P–O–CH₂) |
| ³¹P NMR | δ 18.5 ppm (singlet, phosphorus center) |
| IR | ν 1250 cm⁻¹ (P=O), ν 3350 cm⁻¹ (N–H stretch) |
Diphenyl aminooxyphosphonate inhibits granzyme A and tryptase with second-order rate constants (kobs/[I]) up to 2220 M⁻¹s⁻¹, outperforming carbamate-based inhibitors. Its phosphonate group mimics the tetrahedral intermediate in protease catalysis, enabling precise mechanistic studies.
The aminooxy group forms stable complexes with Cu(II) and Fe(III), as demonstrated by UV-Vis titration experiments (log K = 8.2–9.5). These complexes exhibit catalytic activity in oxidation reactions, though they are less stable than EDTA-derived analogs.